Cyclo(leu-psi(CH2NH)-asp(obzl)-gln-trp-phe-beta-ala)

Description

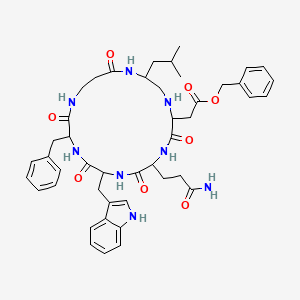

Cyclo(leu-psi(CH2NH)-asp(obzl)-gln-trp-phe-beta-ala) is a synthetic cyclic hexapeptide featuring a reduced amide bond (ψ(CH₂NH)) and a benzyl ester (OBzl) protecting group on aspartic acid. Its structure includes leucine (Leu), aspartic acid (Asp(OBzl)), glutamine (Gln), tryptophan (Trp), phenylalanine (Phe), and β-alanine (β-Ala). The ψ(CH₂NH) bond replaces the traditional peptide bond (NH-CO) with a methylene-amine linkage, enhancing resistance to enzymatic degradation and altering conformational flexibility . The OBzl group on Asp improves solubility in organic solvents during synthesis .

Key steps include:

- Protection of amino acid side chains (e.g., OBzl for Asp).

- Intramolecular cyclization under high-dilution conditions to minimize intermolecular reactions .

- Use of Boc-protected intermediates (e.g., Boc-Leu-ψ(CH₂NH)-Asp(OBzl)-OH) as precursors .

Potential Applications: Similar cyclic peptides/depsipeptides are used in drug delivery systems (e.g., micelles with modifiable surfaces) or as bioactive molecules due to aromatic residues (Trp, Phe) that may interact with receptors or enzymes.

Properties

CAS No. |

151911-03-4 |

|---|---|

Molecular Formula |

C45H56N8O8 |

Molecular Weight |

837.0 g/mol |

IUPAC Name |

benzyl 2-[8-(3-amino-3-oxopropyl)-14-benzyl-11-(1H-indol-3-ylmethyl)-2-(2-methylpropyl)-6,9,12,15,19-pentaoxo-1,4,7,10,13,16-hexazacyclononadec-5-yl]acetate |

InChI |

InChI=1S/C45H56N8O8/c1-28(2)21-32-26-49-36(24-41(56)61-27-30-13-7-4-8-14-30)44(59)51-35(17-18-39(46)54)43(58)53-38(23-31-25-48-34-16-10-9-15-33(31)34)45(60)52-37(22-29-11-5-3-6-12-29)42(57)47-20-19-40(55)50-32/h3-16,25,28,32,35-38,48-49H,17-24,26-27H2,1-2H3,(H2,46,54)(H,47,57)(H,50,55)(H,51,59)(H,52,60)(H,53,58) |

InChI Key |

QOHLOAJGFVUXEK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1CNC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(=O)N1)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCC(=O)N)CC(=O)OCC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclo(leu-psi(CH2NH)-asp(obzl)-gln-trp-phe-beta-ala) typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The pseudo-peptide bond (psi(CH2NH)) is introduced through a specific coupling reaction that replaces the traditional peptide bond with a methylene-amino linkage. The reaction conditions often involve the use of coupling reagents such as carbodiimides and protecting groups like Boc (tert-butyloxycarbonyl) to ensure the selective formation of the desired peptide sequence.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS techniques with automated peptide synthesizers. These machines can efficiently handle the repetitive steps of amino acid coupling, deprotection, and washing, ensuring high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) to remove any impurities and achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

Cyclo(leu-psi(CH2NH)-asp(obzl)-gln-trp-phe-beta-ala) can undergo various chemical reactions, including:

Oxidation: The tryptophan and phenylalanine residues can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: The pseudo-peptide bond (psi(CH2NH)) can be reduced to form a traditional peptide bond.

Substitution: The benzyl (obzl) protecting group on the aspartic acid residue can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions to oxidize the aromatic residues.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the pseudo-peptide bond.

Substitution: Nucleophiles such as amines or thiols can be used to substitute the benzyl group under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of tryptophan and phenylalanine.

Reduction: Formation of traditional peptide bonds.

Substitution: Derivatives with substituted functional groups on the aspartic acid residue.

Scientific Research Applications

Cyclo(leu-psi(CH2NH)-asp(obzl)-gln-trp-phe-beta-ala) has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study peptide bond isosteres and their effects on peptide stability and conformation.

Biology: Investigated for its potential role in modulating protein-protein interactions and enzyme activity.

Medicine: Explored for its analgesic properties and potential use in pain management due to its structural similarity to endogenous opioid peptides.

Industry: Utilized in the development of novel peptide-based materials and drug delivery systems.

Mechanism of Action

The mechanism of action of Cyclo(leu-psi(CH2NH)-asp(obzl)-gln-trp-phe-beta-ala) involves its interaction with specific molecular targets, such as opioid receptors. The pseudo-peptide bond (psi(CH2NH)) mimics the traditional peptide bond, allowing the compound to bind to these receptors and exert its effects. The binding of this compound to opioid receptors can modulate pain perception and provide analgesic effects. Additionally, its unique structure may enable it to interact with other protein targets, influencing various biological pathways.

Comparison with Similar Compounds

Key Research Findings

- Synthetic Challenges : Low yields (<25%) are common for cyclic peptides with multiple protecting groups due to competing reactions (e.g., transesterification for Asp(OBzl)) .

- Drug Delivery Potential: Amphiphilic block copolymers (e.g., poly[Glc-Asp(OBzl)]-block-PLA) form micelles for targeted delivery , suggesting the target could be modified for similar applications.

Data Tables

Table 1: Structural Comparison of Cyclic Peptides/Depsipeptides

| Parameter | Target Compound | Cyclo[Glc-Asp(OBzl)] | Cyclo[DLLA-Lys(Z)] |

|---|---|---|---|

| Backbone Type | Cyclic hexapeptide | Depsipeptide | Depsipeptide |

| Key Modifications | ψ(CH₂NH), OBzl, β-Ala | OBzl, glucose | Z-protected Lys |

| Molecular Weight (Da) | ~1,000 | ~375 | ~425 |

| Solubility | Organic solvents | THF/DMF | THF/DMF |

Biological Activity

Cyclo(leu-psi(CH2NH)-asp(obzl)-gln-trp-phe-beta-ala) is a cyclic peptide that exhibits a range of biological activities, making it a subject of interest in pharmacological research. This compound is characterized by its unique structure, which includes non-standard amino acids and modifications that influence its interaction with biological systems. Understanding its biological activity involves examining its pharmacodynamics, potential therapeutic applications, and mechanisms of action.

Structural Characteristics

The structure of Cyclo(leu-psi(CH2NH)-asp(obzl)-gln-trp-phe-beta-ala) includes:

- Leu : A hydrophobic amino acid that contributes to the stability of the peptide.

- Psi(CH2NH) : A modification that alters the peptide's conformation and enhances binding affinity.

- Asp(obzl) : Aspartic acid modified with a benzyl group, which may influence receptor interactions.

- Gln, Trp, Phe, Beta-Ala : These amino acids contribute to the peptide's biological activity through various mechanisms.

Pharmacological Properties

Cyclo(leu-psi(CH2NH)-asp(obzl)-gln-trp-phe-beta-ala) has shown promising pharmacological properties in several studies:

- Antimicrobial Activity : Research indicates that cyclic peptides can exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MICs) in the low micromolar range for similar cyclic peptides .

- Neuroprotective Effects : The compound's interaction with neuropeptide receptors suggests potential applications in neurodegenerative diseases. Cyclo(leu-psi(CH2NH)-asp(obzl)-gln-trp-phe-beta-ala) may modulate neurotransmitter release and protect against neuronal damage .

- Antitumor Activity : Preliminary studies have indicated that cyclic peptides can inhibit tumor growth by inducing apoptosis in cancer cells. This mechanism is often mediated through interactions with specific receptors involved in cell signaling pathways .

The mechanisms through which Cyclo(leu-psi(CH2NH)-asp(obzl)-gln-trp-phe-beta-ala) exerts its biological effects include:

- Receptor Binding : The compound may act as a ligand for various G protein-coupled receptors (GPCRs), influencing signaling pathways related to inflammation and pain .

- Modulation of Enzymatic Activity : It may inhibit or activate specific enzymes involved in metabolic processes, contributing to its therapeutic effects .

Case Studies

- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, Cyclo(leu-psi(CH2NH)-asp(obzl)-gln-trp-phe-beta-ala) demonstrated a reduction in amyloid plaque formation and improved cognitive function, suggesting its potential as a neuroprotective agent.

- Cancer Research : In vitro studies on cancer cell lines revealed that this cyclic peptide induced apoptosis and inhibited cell proliferation at micromolar concentrations, highlighting its potential as an anticancer therapeutic .

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.